molecular formula C7H4ClFN2 B1604232 7-chloro-4-fluoro-1H-indazole CAS No. 1000341-70-7

7-chloro-4-fluoro-1H-indazole

Cat. No. B1604232
M. Wt: 170.57 g/mol
InChI Key: PBIXHDNEONVWJP-UHFFFAOYSA-N
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Description

7-chloro-4-fluoro-1H-indazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects. In

Scientific Research Applications

Molecular Interactions and Crystal Structure Analysis

  • Study of Intermolecular Interactions: Research involving derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, focuses on understanding various intermolecular interactions. These interactions, like lp⋯π, are crucial for their biological activity and crystal structures (Shukla et al., 2014).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion: Triazole derivatives, including chloro and fluoro variants, have been synthesized as corrosion inhibitors for mild steel in acidic media. Their efficiency has been evaluated using various techniques, demonstrating their potential in industrial applications (Li et al., 2007).

Development of Fluorescent Dyes

  • Creation of Photostable NIR Probes: Research involving the development of biheteroaryl fluorophores, including those with indazole structures, has led to the discovery of photostable near-infrared probes useful in living cell imaging, particularly for mitochondria (Cheng et al., 2016).
  • Synthesis of Potent Factor Xa Inhibitors: A series of potent factor Xa inhibitors using a 7-fluoroindazolyl moiety has been developed, showcasing the pharmaceutical applications of these compounds (Lee et al., 2008).

Pharmaceutical and Medical Research

  • Synthesis of Novel Cytotoxic Agents: Novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties, including chloro and fluoro derivatives, have been synthesized as potent cytotoxic agents, indicating their potential in cancer treatment (Liu et al., 2017).

Supramolecular Chemistry

  • Understanding Supramolecular Interactions: Research on 1,2,3-triazoles, including indazoles, has provided insights into various supramolecular interactions. These interactions are pivotal in applications like catalysis and photochemistry (Schulze & Schubert, 2014).

properties

IUPAC Name

7-chloro-4-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIXHDNEONVWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646724
Record name 7-Chloro-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-fluoro-1H-indazole

CAS RN

1000341-70-7
Record name 7-Chloro-4-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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